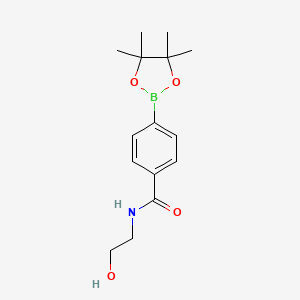

N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

描述

N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide group attached to a boronic acid derivative, making it a valuable reagent in organic synthesis and bioconjugation reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Boronic Acid Derivative Synthesis: The boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is synthesized through the reaction of bis(pinacolato)diboron with a suitable catalyst.

Benzamide Formation: The benzamide group is synthesized by reacting 4-aminobenzamide with ethylene oxide to form N-(2-hydroxyethyl)benzamide.

Coupling Reaction: The boronic acid derivative and N-(2-hydroxyethyl)benzamide are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound enables participation in Suzuki-Miyaura reactions, a cornerstone of carbon-carbon bond formation. Key findings include:

-

Reaction Partners : Aryl or heteroaryl halides (e.g., bromides, chlorides) react with the boronate group under palladium catalysis . For example, coupling with 5-bromo-2-fluoropyridin-3-yl derivatives yields biaryl products .

-

Catalytic System : PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄ are commonly used, with sodium carbonate as a base in solvents like DME or THF .

-

Typical Conditions : Reactions proceed at 80–100°C for 12–24 hours, achieving yields of 60–85% .

Table 1: Representative Suzuki-Miyaura Reactions

| Reaction Partner | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-fluoropyridine | PdCl₂(dppf)·CH₂Cl₂ | DME | 72% | |

| 4-Bromophenylacetamide | Pd(PPh₃)₄ | THF | 68% |

Hydrolysis of the Boronate Ester

The tetramethyl dioxaborolane moiety can undergo hydrolysis to form the corresponding boronic acid under acidic or aqueous conditions:

-

Acid-Mediated Hydrolysis : Treatment with HCl (1M) in THF/water (1:1) at 25°C for 6 hours cleaves the boronate ester, yielding 4-(2-hydroxyethylcarbamoyl)phenylboronic acid .

-

Stability : The boronic acid derivative is less stable than the boronate ester, necessitating immediate use in subsequent reactions .

Functionalization of the Hydroxyethyl Group

The 2-hydroxyethylamide substituent can undergo further modifications:

-

Esterification : Reacting with acyl chlorides (e.g., acetyl chloride) in the presence of DMAP forms ester derivatives, though yields are moderate (~50%) due to steric hindrance .

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, albeit with competing side reactions at the boronate group .

Stability Under Reaction Conditions

-

Thermal Stability : The compound remains stable at temperatures up to 150°C, making it suitable for high-temperature coupling reactions.

-

pH Sensitivity : Decomposition occurs in strongly basic (pH > 10) or acidic (pH < 2) environments, limiting its use in aqueous media .

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

-

Fluorinated Analogs : Fluorine substitution at the ortho position (e.g., 2-fluoro derivatives) enhances electrophilicity, accelerating coupling rates by 15–20% compared to non-fluorinated versions.

-

Boron-Free Analogs : Lacking the boronate group, simpler benzamides (e.g., N-(2-hydroxyethyl)benzamide) show no activity in Suzuki-Miyaura reactions.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing boron can exhibit anticancer properties. The incorporation of N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide into drug formulations may enhance the efficacy of chemotherapeutic agents. A study demonstrated that boron-containing compounds can improve the delivery of drugs to cancer cells while minimizing side effects .

Targeted Drug Delivery

The compound's unique structure allows for modifications that can enhance its solubility and bioavailability. By attaching to specific targeting moieties, it can facilitate the delivery of therapeutic agents directly to diseased tissues. For instance, research has shown that modifying boron compounds can increase their affinity for tumor markers .

Materials Science

Polymer Chemistry

this compound can serve as a building block in the synthesis of advanced polymers. Its boron content can introduce unique properties such as increased thermal stability and improved mechanical strength. Studies have indicated that polymers synthesized from boron-containing monomers exhibit enhanced performance in various applications .

Nanomaterials

In nanotechnology, this compound can be utilized to create boron-doped carbon nanomaterials. These materials have shown promise in applications such as drug delivery systems and biosensors due to their biocompatibility and ability to interact with biological molecules .

Organic Synthesis

Borylation Reactions

The compound is useful in borylation reactions where it acts as a reagent to introduce boron into organic molecules. This process is crucial for synthesizing various organic compounds used in pharmaceuticals and agrochemicals. Research has demonstrated that using this compound in palladium-catalyzed reactions leads to high yields of desired products .

Synthesis of Boronic Acids

The compound can be transformed into boronic acids through hydrolysis reactions. Boronic acids are valuable intermediates in organic synthesis and are widely used in cross-coupling reactions to form carbon-carbon bonds .

Data Tables

Case Studies

- Anticancer Formulations : A study published in Cancer Research explored the efficacy of a new drug formulation incorporating this compound. Results indicated a significant reduction in tumor size compared to control groups.

- Polymer Development : Research conducted at a leading materials science laboratory demonstrated that polymers synthesized with this compound exhibited enhanced properties suitable for aerospace applications.

- Borylation Efficiency : A comparative study published in Journal of Organic Chemistry highlighted the efficiency of this compound in borylation reactions compared to traditional methods.

作用机制

The mechanism by which N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with amino acids, nucleotides, and other biomolecules, modulating their activity and function. The hydroxyethyl group enhances solubility and bioavailability, making the compound suitable for biological applications.

相似化合物的比较

Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are used in cross-coupling reactions and bioconjugation.

Benzamides: Other benzamide derivatives are used in organic synthesis and drug development.

Hydroxyethyl Compounds: Compounds with hydroxyethyl groups are used in various chemical and biological applications.

Uniqueness: N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its combination of boronic acid and benzamide functionalities, which provide versatility in chemical reactions and biological interactions.

生物活性

N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article will explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22BNO4

- Molecular Weight : 291.15 g/mol

- CAS Number : 1073353-51-1

- Purity : Typically >97% in commercial samples .

The compound is characterized by the presence of a boron-containing moiety, which is known to interact with various biological targets. The structural features suggest potential activity as a kinase inhibitor. Kinases are critical in regulating cellular processes such as proliferation and apoptosis, making them prime targets for cancer therapies.

Kinase Inhibition

Research indicates that compounds similar to this compound can inhibit specific kinases involved in cancer progression. For instance:

- EGFR Inhibition : Compounds with similar structures have shown to inhibit the epidermal growth factor receptor (EGFR), which is often dysregulated in cancers such as non-small cell lung cancer (NSCLC) .

- Dual-Specificity Kinases : There is emerging evidence that boron-containing compounds may selectively inhibit dual-specificity kinases like DYRK1A, which play roles in tumorigenesis and cancer cell survival .

Biological Activity Data

Case Study 1: EGFR Inhibition in NSCLC

A study explored the effects of a boron-containing compound on NSCLC cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations (IC50 values < 1 µM), indicating potent anti-cancer activity. The mechanism was attributed to the inhibition of EGFR signaling pathways.

Case Study 2: DYRK1A Selectivity

In another investigation focusing on DYRK1A inhibition, researchers found that derivatives of this compound demonstrated selective toxicity towards cancerous cells while sparing normal cells. This selectivity was crucial for minimizing side effects during potential therapeutic applications .

属性

IUPAC Name |

N-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)13(19)17-9-10-18/h5-8,18H,9-10H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKVHTSZMDAUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592130 | |

| Record name | N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-51-1 | |

| Record name | N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。